molecular formula C12H14N2O3 B1316613 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid CAS No. 67691-59-2

1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid

Cat. No. B1316613
CAS RN: 67691-59-2
M. Wt: 234.25 g/mol
InChI Key: JRQWUONIXFUCPM-UHFFFAOYSA-N
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Description

“1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid” is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 . It is a powder in physical form .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid”, has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid” can be represented by the InChI code: 1S/C12H14N2O3/c15-11(9-4-3-6-13-8-9)14-7-2-1-5-10(14)12(16)17/h3-4,6,8,10H,1-2,5,7H2,(H,16,17) .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . These reactions often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

“1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid” is a powder in physical form . It has a molecular weight of 234.25 . The compound is stored at room temperature .

Scientific Research Applications

Structural and Spectroscopic Studies

  • Diastereomeric Complex Analysis : A study on the diastereomeric complex involving a related piperidine-carboxylic acid showcases structural, spectroscopic (FTIR, NMR), and computational (DFT) analyses. This research provides insights into molecular conformation and hydrogen bonding, critical for understanding the compound's behavior in different environments (Bartoszak-Adamska et al., 2011).

Supramolecular Synthons and Crystal Engineering

  • Supramolecular Synthon in Crystal Structures : Research into pyrazinecarboxylic acids examined the occurrence of a specific supramolecular synthon involving carboxylic acid and pyridine, which is pivotal for crystal engineering strategies. This study highlights the importance of molecular features in designing new materials (Vishweshwar et al., 2002).

Synthetic Chemistry and Material Science

  • Piperidine Derivatives Synthesis : A methodology for synthesizing piperidine derivatives from serine, which could serve as versatile intermediates for a wide range of amines, illustrates the compound's role in organic synthesis and potential applications in pharmaceuticals (Acharya & Clive, 2010).

Heterocyclic Chemistry and Drug Design

  • 1H-1,2,3-Triazole-4-carboxylic Acid Derivatives : Research on constructing triazole-carboxylic acid derivatives with a hydrogenated pyridine fragment showcases applications in heterocyclic chemistry. Such studies are fundamental for developing new compounds with potential therapeutic applications (Pokhodylo, 2018).

Molecular Interaction and Hydrogen Bonding

  • Complex Formation with p-Hydroxybenzoic Acid : A study on the complex formation between a similar piperidine-carboxylic acid and p-hydroxybenzoic acid, analyzed through X-ray diffraction, FTIR, NMR spectroscopy, and computational methods, underscores the significance of hydrogen bonding in molecular assembly (Dega-Szafran et al., 2007).

Safety And Hazards

The safety information for “1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid” indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid”, is an important task of modern organic chemistry .

properties

IUPAC Name

1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(9-4-3-6-13-8-9)14-7-2-1-5-10(14)12(16)17/h3-4,6,8,10H,1-2,5,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQWUONIXFUCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585507
Record name 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid

CAS RN

67691-59-2
Record name 2-Piperidinecarboxylic acid, 1-(3-pyridinylcarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67691-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid
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